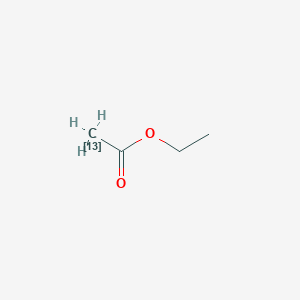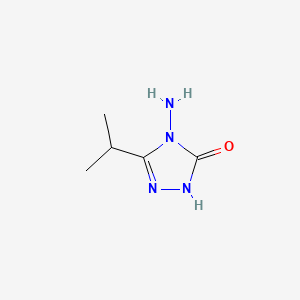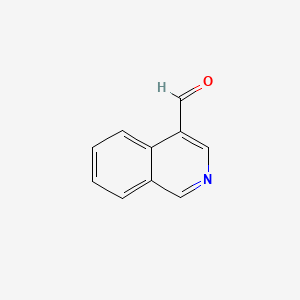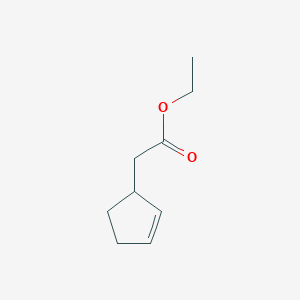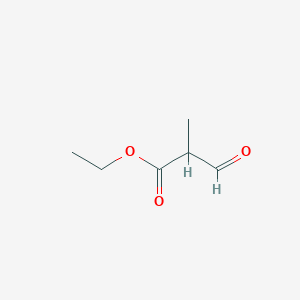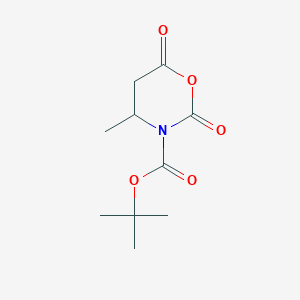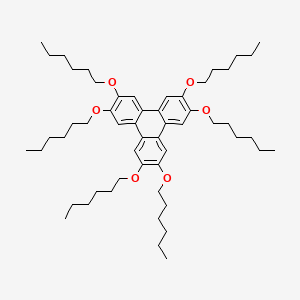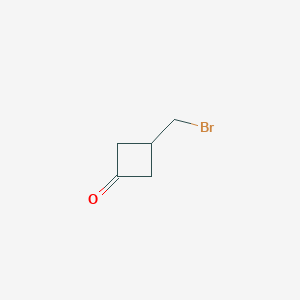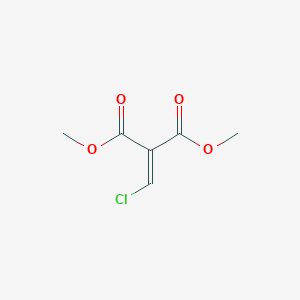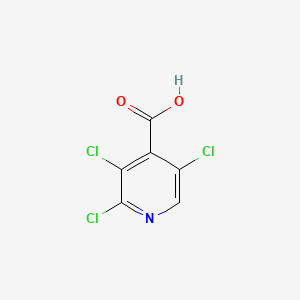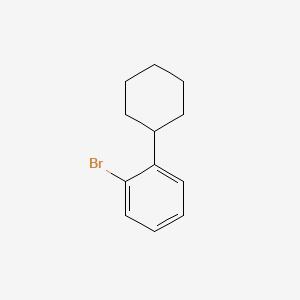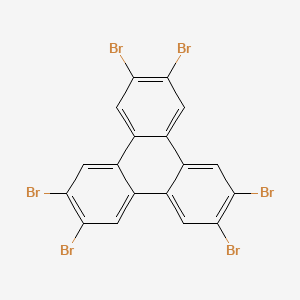
2,3,6,7,10,11-六溴三苯并菲
描述
2,3,6,7,10,11-Hexabromotriphenylene serves as a versatile precursor for the synthesis of various triphenylene derivatives. These derivatives are of significant interest due to their potential applications in supramolecular chemistry and the development of covalent organic frameworks . The hexabromotriphenylene core allows for functionalization through various chemical reactions, leading to compounds with diverse physical and chemical properties.
Synthesis Analysis
The synthesis of hexabromotriphenylene derivatives has been achieved through different methods. One approach involves the palladium-catalyzed Hagihara-Sonogashira cross-coupling reactions, which yield hexa-alkynyl substituted triphenylene derivatives . Another method includes the silylation of hexabromotriphenylene with chlorodimethylsilane and magnesium to produce hexakis(dimethylsilyl)triphenylene . Additionally, hexamethoxy-triphenylene has been synthesized from dimethoxybenzene using FeCl3 as a catalyst under optimized conditions .
Molecular Structure Analysis
The molecular structure of hexabromotriphenylene derivatives can vary significantly depending on the substituents attached to the core. For instance, hexabenzotriphenylene, a related compound, exhibits a strongly twisted, D3-symmetric molecular propeller shape, which contrasts with other highly substituted triphenylenes that adopt C2-symmetric conformations . The introduction of different substituents can influence the electronic nature and mesomorphic phase of these disk-shaped molecules .
Chemical Reactions Analysis
Chemical reactions involving hexabromotriphenylene are pivotal in modifying its properties. For example, the electrosynthesis of hexadecahexoxytriphenylene through electrochemical oxidation demonstrates the potential to create new structures with unique properties . The reactivity of the hexabromotriphenylene core allows for the introduction of various functional groups, which can lead to significant changes in the photophysical and electrochemical properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexabromotriphenylene derivatives are closely related to their molecular structure. The photophysical and electrochemical properties of these compounds have been extensively studied, revealing that the nature of the substituents can greatly affect their behavior . For instance, the mesomorphic properties of extended triphenylenes have been investigated, showing that the presence of different alkoxy substituents can induce columnar mesophases at various temperature ranges . The self-assembly behavior of these compounds has also been explored, with some forming highly ordered monolayers on graphite substrates .
科学研究应用
1. Electroorganic Synthesis
- . The protocol is simple to perform and superior to other chemical or electrochemical methods .
- Methods of Application: The electrolysis is conducted in propylene carbonate circumventing toxic and expensive acetonitrile . The key of the method is based on the low solubility of the anodically trimerized product .
- Results or Outcomes: The shift of potentials is supported by cyclic voltammetry studies .
2. Component of Functional Polymers
- Application Summary: Triphenylenes, including 2,3,6,7,10,11-Hexahydroxytriphenylene, are applied as components of functional polymers .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
3. Anode Material for Li-ion Batteries
- Application Summary: A composite of Si nanoparticles (SiNPs) and a two-dimensional (2D) porous conductive Ni 3 (2,3,6,7,10,11-hexaiminotriphenylene) 2 (Ni 3 (HITP) 2) metal–organic framework (MOF), namely Si/Ni 3 (HITP) 2, is suggested as a potential anode material for Li-ion batteries (LIBs) .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
4. Component of Discotic Liquid Crystals
- Application Summary: The unique spectroscopic and geometric features of triphenylenes give rise to a variety of applications for this very common structural motif. The use of triphenylenes in discotic liquid crystals is well documented .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
5. Building Blocks in Supramolecular Chemistry
- Application Summary: Triphenylenes, including 2,3,6,7,10,11-Hexahydroxytriphenylene, are applied as building blocks in supramolecular chemistry .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
6. Component of Fluorescent Labels
- Application Summary: Triphenylenes are applied as components of fluorescent labels .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
7. Electroorganic Synthesis
- . The electrolysis is conducted in propylene carbonate circumventing toxic and expensive acetonitrile . The protocol is simple to perform and superior to other chemical or electrochemical methods .
- Methods of Application: The key of the method is based on the low solubility of the anodically trimerized product .
- Results or Outcomes: The shift of potentials is supported by cyclic voltammetry studies .
8. Component of Discotic Liquid Crystals
- Application Summary: The use of triphenylenes in discotic liquid crystals is well documented .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
9. Building Blocks in Supramolecular Chemistry
- Application Summary: Triphenylenes, including 2,3,6,7,10,11-Hexahydroxytriphenylene, are applied as building blocks in supramolecular chemistry .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The specific results or outcomes in this context are not detailed in the source .
安全和危害
属性
IUPAC Name |
2,3,6,7,10,11-hexabromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6Br6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHQUXLCQLQNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454505 | |
| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7,10,11-Hexabromotriphenylene | |
CAS RN |
82632-80-2 | |
| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7,10,11-Hexabromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



